molecular formula CBrNS B14695421 Bromine thiocyanate CAS No. 29284-59-1

Bromine thiocyanate

Cat. No.: B14695421
CAS No.: 29284-59-1
M. Wt: 137.99 g/mol
InChI Key: UCJNSDRFYWDOPD-UHFFFAOYSA-N
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Description

Bromine thiocyanate: is a chemical compound with the formula CBrNS. It is known for its unique properties and reactivity, making it a subject of interest in various fields of chemistry. The compound consists of bromine, sulfur, nitrogen, and carbon atoms, and it is often used in organic synthesis and other chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: Bromine thiocyanate can be synthesized through various methods. One common approach involves the reaction of bromine with thiocyanate salts. For example, potassium thiocyanate can react with bromine in an aqueous solution to form this compound. The reaction is typically carried out under controlled conditions to ensure the desired product is obtained.

Industrial Production Methods: In industrial settings, this compound is produced using large-scale chemical reactors. The process involves the careful handling of bromine and thiocyanate salts to ensure safety and efficiency. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: Bromine thiocyanate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reaction conditions.

    Reduction: The compound can also undergo reduction reactions, leading to the formation of different bromine and sulfur-containing compounds.

    Substitution: this compound can participate in substitution reactions, where the bromine atom is replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Various nucleophiles can be used in substitution reactions, including amines and alcohols.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce bromine oxides, while reduction reactions can yield bromine-containing hydrocarbons.

Scientific Research Applications

Chemistry: Bromine thiocyanate is used as a reagent in organic synthesis. It is particularly useful in the thiocyanation of organic molecules, which is a key step in the synthesis of various sulfur-containing compounds.

Biology: In biological research, this compound is used to study the interactions between bromine and sulfur-containing biomolecules. It is also used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry. It is being investigated for its ability to modify biological molecules, which could lead to the development of new drugs and therapeutic agents.

Industry: In industrial applications, this compound is used in the production of specialty chemicals. It is also used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of bromine thiocyanate involves its ability to react with various molecular targets. The compound can interact with nucleophiles, leading to the formation of new chemical bonds. This reactivity is due to the presence of the bromine atom, which is highly electrophilic and can readily participate in chemical reactions.

Molecular Targets and Pathways: this compound targets various molecular pathways, including those involving sulfur and nitrogen atoms. The compound can modify the structure of biomolecules, leading to changes in their function and activity.

Comparison with Similar Compounds

    Chlorine thiocyanate: Similar to bromine thiocyanate but contains chlorine instead of bromine.

    Iodine thiocyanate: Contains iodine instead of bromine and has different reactivity and properties.

    Fluorine thiocyanate: Contains fluorine and is less commonly used due to its high reactivity.

Uniqueness: this compound is unique due to its specific reactivity and the presence of the bromine atom. This makes it particularly useful in certain chemical reactions and applications where other thiocyanates may not be as effective.

Properties

CAS No.

29284-59-1

Molecular Formula

CBrNS

Molecular Weight

137.99 g/mol

IUPAC Name

bromo thiocyanate

InChI

InChI=1S/CBrNS/c2-4-1-3

InChI Key

UCJNSDRFYWDOPD-UHFFFAOYSA-N

Canonical SMILES

C(#N)SBr

Origin of Product

United States

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